molecular formula C9H7F3N2O3 B2811308 3-nitro-N-(2,2,2-trifluoroethyl)benzamide CAS No. 26930-22-3

3-nitro-N-(2,2,2-trifluoroethyl)benzamide

Cat. No.: B2811308
CAS No.: 26930-22-3
M. Wt: 248.161
InChI Key: RKFVGHWZEUZDGO-UHFFFAOYSA-N
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Description

3-nitro-N-(2,2,2-trifluoroethyl)benzamide: is an organic compound with the molecular formula C9H7F3N2O3 It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a trifluoroethyl group (-CF3CH2-) attached to the amide nitrogen

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is suggested that the compound might interact with its targets through the formation of a five-membered ring, as seen in similar compounds . This interaction could result in changes at the molecular level, potentially affecting the function of the target receptors.

Biochemical Pathways

Given the broad range of biological activities associated with similar indole derivatives , it can be inferred that multiple pathways could be affected. These pathways could include those involved in inflammation, viral replication, cancer progression, and more.

Result of Action

Given the potential biological activities associated with similar indole derivatives , the compound could potentially exert a range of effects at the cellular level, depending on the specific receptors it targets.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-nitro-N-(2,2,2-trifluoroethyl)benzamide typically involves the following steps:

    Nitration of Benzamide: Benzamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position of the benzene ring.

    Trifluoroethylation: The nitrated benzamide is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 3-nitro-N-(2,2,2-trifluoroethyl)benzamide can undergo reduction to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.

Major Products:

    Reduction: The major product is 3-amino-N-(2,2,2-trifluoroethyl)benzamide.

    Substitution: The products depend on the substituent introduced, such as 3-chloro-N-(2,2,2-trifluoroethyl)benzamide if chlorine is the substituent.

    Oxidation: The products may include various oxidized derivatives of the original compound.

Scientific Research Applications

Chemistry: 3-nitro-N-(2,2,2-trifluoroethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased stability and lipophilicity.

Comparison with Similar Compounds

    3-methyl-N-(2,2,2-trifluoroethyl)benzamide: Similar structure but with a methyl group instead of a nitro group.

    N-(2,2,2-trifluoroethyl)benzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 3-nitro-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of both a nitro group and a trifluoroethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

3-nitro-N-(2,2,2-trifluoroethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O3/c10-9(11,12)5-13-8(15)6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFVGHWZEUZDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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